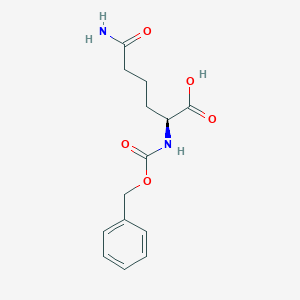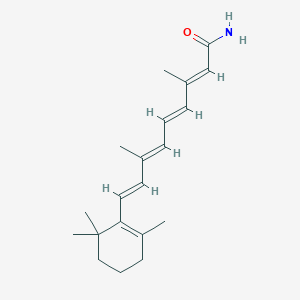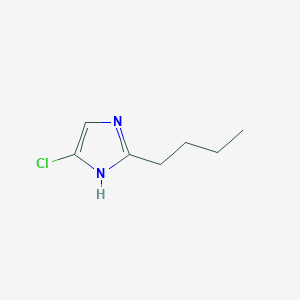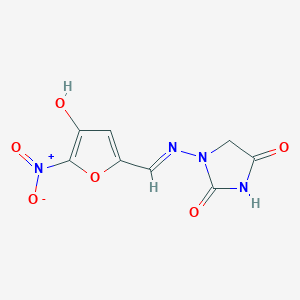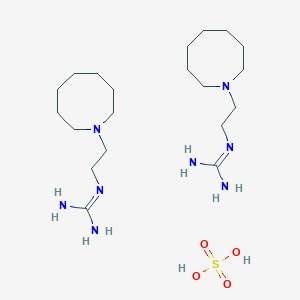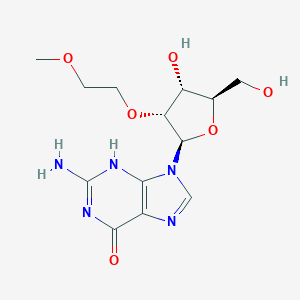
2'-O-(2-Methoxyethyl)guanosine
Description
2'-O-(2-Methoxyethyl)guanosine is a useful research compound. Its molecular formula is C13H19N5O6 and its molecular weight is 341.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2’-O-(2-Methoxyethyl)guanosine, also known as 2’-O-MOE-rG, is a modified nucleoside . It is produced by the enzymatic conversion of 2′-O-(2-methoxyethyl)-2,6-diaminopurine riboside by adenosine deaminase . The primary targets of this compound are cytosolic nucleoside kinases .
Mode of Action
This means that it cannot be incorporated into cellular DNA or RNA .
Biochemical Analysis
Biochemical Properties
2’-O-(2-Methoxyethyl)guanosine can be produced by enzymatic conversion from 2′-O-(2-methoxyethyl)-2,6-diaminopurine riboside . It is not effectively phosphorylated by cytosolic nucleoside kinases, nor is it incorporated into cellular DNA or RNA .
Cellular Effects
The cellular effects of 2’-O-(2-Methoxyethyl)guanosine are largely due to its inability to be effectively phosphorylated by cytosolic nucleoside kinases . This reduces the likelihood of 2’-O-(2-Methoxyethyl)guanosine conversion to its monophosphate form and incorporation into cellular RNA or DNA .
Molecular Mechanism
The molecular mechanism of 2’-O-(2-Methoxyethyl)guanosine involves its interaction with enzymes in the nucleotide salvage pathway . Enzymes such as deoxycytidine kinase (dCK) and thymidine kinase 1 (TK1) exhibit poor reactivity towards 2’-O-(2-Methoxyethyl)guanosine .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under standard storage conditions .
Metabolic Pathways
2’-O-(2-Methoxyethyl)guanosine is involved in the nucleotide salvage pathway . Its interaction with enzymes or cofactors within this pathway is limited .
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O6/c1-22-2-3-23-9-8(20)6(4-19)24-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-6,8-9,12,19-20H,2-4H2,1H3,(H3,14,16,17,21)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLBJSLIKOKFHE-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452347 | |
| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473278-54-5 | |
| Record name | 2'-O-(2-Methoxyethyl)guanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473278545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-O-(2-Methoxyethyl)-guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-O-(2-METHOXYETHYL)GUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509W6DE18G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


